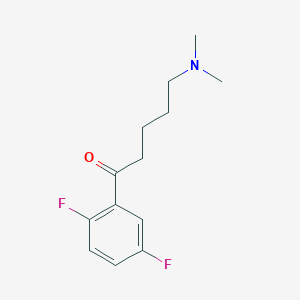
1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one is a synthetic organic compound that belongs to the class of ketones It features a difluorophenyl group and a dimethylamino group attached to a pentanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-difluorobenzene and 5-bromopentan-1-one.
Grignard Reaction: The 2,5-difluorobenzene is reacted with magnesium to form a Grignard reagent, which is then reacted with 5-bromopentan-1-one to form the desired ketone.
Amination: The resulting ketone is then subjected to reductive amination using dimethylamine and a reducing agent such as sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological systems and interactions due to its unique structure.
Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,4-Difluorophenyl)-5-(dimethylamino)pentan-1-one: Similar structure with different fluorine substitution pattern.
1-(2,5-Dichlorophenyl)-5-(dimethylamino)pentan-1-one: Similar structure with chlorine atoms instead of fluorine.
1-(2,5-Difluorophenyl)-5-(methylamino)pentan-1-one: Similar structure with a methylamino group instead of dimethylamino.
Uniqueness
1-(2,5-Difluorophenyl)-5-(dimethylamino)pentan-1-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring and the presence of the dimethylamino group, which can influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
918648-60-9 |
|---|---|
Fórmula molecular |
C13H17F2NO |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
1-(2,5-difluorophenyl)-5-(dimethylamino)pentan-1-one |
InChI |
InChI=1S/C13H17F2NO/c1-16(2)8-4-3-5-13(17)11-9-10(14)6-7-12(11)15/h6-7,9H,3-5,8H2,1-2H3 |
Clave InChI |
QOUMRYQMJYFDPP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC(=O)C1=C(C=CC(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)
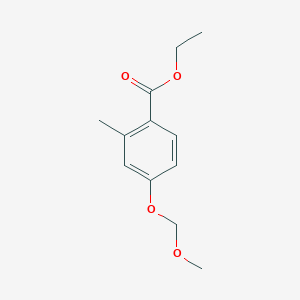
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)
![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)
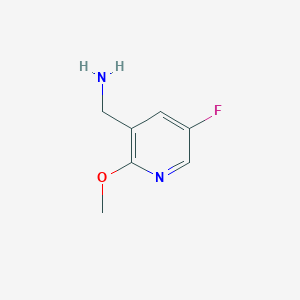
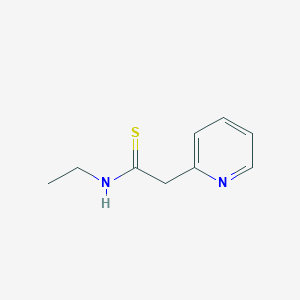
![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)
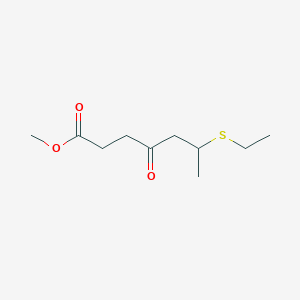
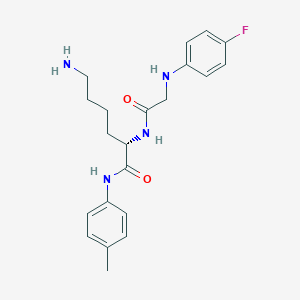
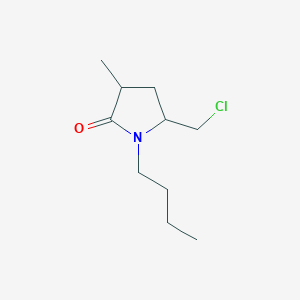
propanedinitrile](/img/structure/B12609305.png)
![4,5-Dimethyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12609308.png)
